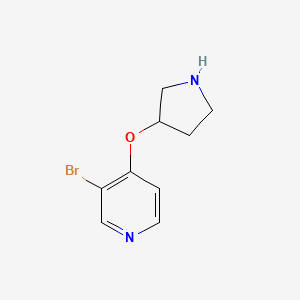
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H11BrN2O It is a pyridine derivative that features a bromine atom at the 3-position and a pyrrolidin-3-yloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Pyrrolidin-3-yloxy Group: The brominated pyridine is then reacted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to form the pyrrolidin-3-yloxy group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). Conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidin-3-yloxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can influence its reactivity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(pyrrolidin-2-yloxy)pyridine: Similar structure but with the pyrrolidin-2-yloxy group.
3-Bromo-4-(morpholin-3-yloxy)pyridine: Contains a morpholin-3-yloxy group instead of pyrrolidin-3-yloxy.
3-Chloro-4-(pyrrolidin-3-yloxy)pyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both the bromine atom and the pyrrolidin-3-yloxy group, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution and coupling reactions, while the pyrrolidin-3-yloxy group can enhance the compound’s solubility and binding interactions.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-4-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-6-12-4-2-9(8)13-7-1-3-11-5-7/h2,4,6-7,11H,1,3,5H2 |
InChI Key |
FECVUASOMYGYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


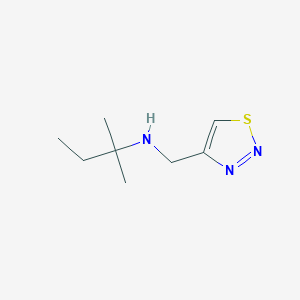
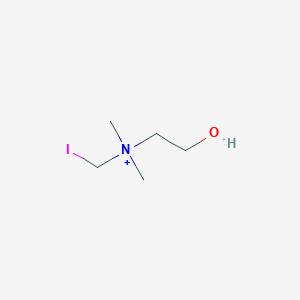

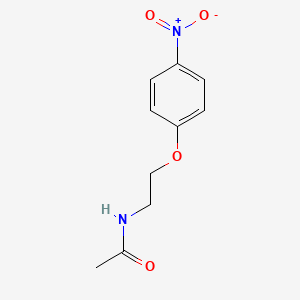
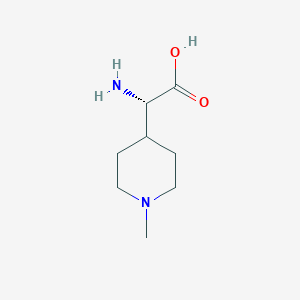
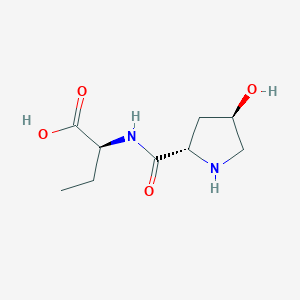
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)
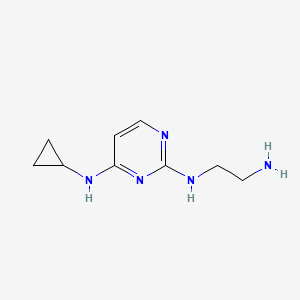

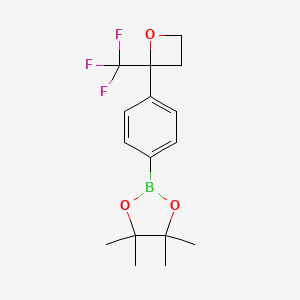
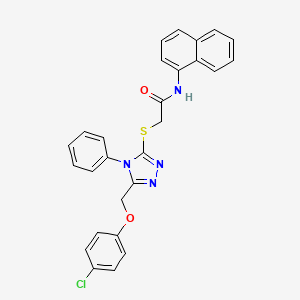
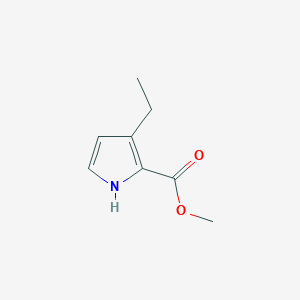
![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)
